2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl-
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Overview
Description
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl- is a derivative of the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl- typically involves the acylation of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. One common method includes the use of trifluoroacetic acid anhydride in an organic solvent, followed by bromination with bromine in a mixture of acetic acid and concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the aromatic ring can yield mono- or dibromo-substituted derivatives .
Scientific Research Applications
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of its psychoactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl- involves its interaction with specific molecular targets and pathways. Upon photoexcitation to the S1 state, the compound undergoes an ultrafast excited-state intramolecular proton transfer (ESIPT) process. The molecule then tends to rotate around the C–C bond until it encounters keto conical intersections, from which it can easily decay to the ground state .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar psychoactive properties.
1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one: A precursor in the synthesis of the target compound.
Uniqueness
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl- is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other benzodiazepines .
Properties
CAS No. |
120337-25-9 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-acetyl-5-ethyl-2,3-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C13H16N2O2/c1-3-14-11-6-4-5-7-12(11)15(10(2)16)9-8-13(14)17/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
TXADLQYXCCOWCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CCN(C2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
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